2,6-Bis(chloromethyl)-1,4-dimethoxybenzene

Description

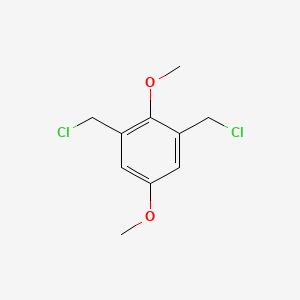

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene (CAS No. 330-93-8) is an aromatic compound featuring a benzene ring substituted with two methoxy (-OCH₃) groups at the 1,4-positions and two chloromethyl (-CH₂Cl) groups at the 2,6-positions. Its molecular formula is C₁₀H₁₂Cl₂O₂, with a molecular weight of 235.11 g/mol . The SMILES notation is COC1=CC(=C(C(=C1)CCl)OC)CCl, and its InChIKey is YMYUSUWLRACOTR-UHFFFAOYSA-N . This compound is characterized by its reactive chloromethyl groups, which make it valuable in organic synthesis, particularly in cross-linking reactions and as a precursor for polymers or pharmaceuticals.

Properties

IUPAC Name |

1,3-bis(chloromethyl)-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYUSUWLRACOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)CCl)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379163-23-1 | |

| Record name | 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The primary route to synthesize 2,6-bis(chloromethyl)-1,4-dimethoxybenzene involves the chloromethylation of 1,4-dimethoxybenzene or its hydroquinone dimethyl ether precursor. The key reaction is the introduction of chloromethyl groups at the 2 and 6 positions of the aromatic ring.

Chlorination of Hydroquinone Dimethyl Ether

A well-documented method is the reaction of hydroquinone dimethyl ether with elemental chlorine in the presence of catalytic titanium tetrachloride. This process is highly selective and industrially feasible, yielding chloro-substituted derivatives that can be further converted to the target compound.

-

- Hydroquinone dimethyl ether is melted or dissolved in an inert organic solvent (e.g., chlorobenzene, dichlorobenzenes, trichlorobenzenes).

- Titanium tetrachloride catalyst is added at 0.1 to 1 mol%, preferably 0.4 to 0.8 mol%.

- Chlorine gas is introduced slowly, typically 0.3 to 0.5 equivalents per mole of hydroquinone dimethyl ether, with 0.4 equivalents being optimal.

- Temperature is maintained around 50-60 °C with cooling to prevent overheating due to exothermic reaction.

-

- Residual chlorine is removed by inert gas purging or vacuum.

- The reaction mixture is washed with dilute hydrochloric acid and multiple washes with 1% sodium hydroxide solution to remove impurities.

- The crude product is purified by distillation under reduced pressure (25-30 mbar) using a column with theoretical plates (e.g., 15 plates) to achieve >99.7% purity.

-

- Typical crude mixture composition after reaction and workup: ~38.7% chloro-1,4-dimethoxybenzene, 58.6% unreacted hydroquinone dimethyl ether, 1.7% 2,5-dichlorohydroquinone dimethyl ether, and trace hydroxyanisole derivatives.

- The process allows recycling of unreacted starting material, improving overall efficiency.

- The final product purity exceeds 99.7% as determined by gas chromatography.

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst (Titanium tetrachloride) | 0.1–1 mol%, optimal 0.4–0.8 mol% | Catalyzes selective chlorination |

| Chlorine equivalents | 0.3–0.5 eq, optimal ~0.4 eq | Controls degree of chlorination |

| Reaction temperature | 50–60 °C | Cooling applied to control exotherm |

| Reaction time | ~3 hours | Chlorine introduced gradually |

| Purification method | Distillation under reduced pressure | 15 theoretical plates, 25–30 mbar |

| Final purity | >99.7% (GC) | High purity suitable for industrial use |

This method is described in detail in patent literature (EP1832568A1, DE102006010923A1) and is recognized for its technical simplicity, cost-effectiveness, and high selectivity.

Chloromethylation via Chloromethyl Methyl Ether or Formaldehyde Derivatives

An alternative approach involves the chloromethylation of 1,4-dimethoxybenzene using chloromethyl methyl ether or formaldehyde derivatives under acidic catalysis. This classical method, though less selective, can produce the bis(chloromethyl) compound.

-

- 1,4-Dimethoxybenzene is reacted with chloromethyl methyl ether in the presence of Lewis acids such as zinc chloride.

- The reaction proceeds via electrophilic aromatic substitution, introducing chloromethyl groups at the 2 and 6 positions.

- Reaction temperature and time are carefully controlled to minimize poly-substitution and side reactions.

-

- Formation of poly-chloromethylated byproducts.

- Handling of chloromethyl methyl ether, a hazardous and carcinogenic reagent.

- Requires extensive purification steps to isolate the desired bis(chloromethyl) product.

This method is less favored in modern industrial practice due to safety and selectivity concerns but remains a viable laboratory synthesis route.

Improved Chloromethylation via Low-Temperature and Shorter Reaction Times

Recent research has demonstrated that conducting the chloromethylation at lower temperatures (e.g., 0 °C) and shortening reaction times can improve yields and reduce byproducts.

For example, in the synthesis of related bis(chloromethyl) derivatives, lowering the temperature from room temperature to 0 °C and reducing reaction time from 3 hours to 1 hour improved yields from 77% to 86%.

This approach minimizes side reactions such as hydroxymethylation and over-chlorination, leading to cleaner reaction profiles.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct chlorination with Cl2 + TiCl4 | Hydroquinone dimethyl ether | Elemental chlorine, titanium tetrachloride (0.4–0.8 mol%) | 50–60 °C, 3 h, inert solvent or melt | High selectivity, industrial scale, high purity (>99.7%) | Requires handling chlorine gas and TiCl4 catalyst |

| Chloromethylation with chloromethyl methyl ether | 1,4-Dimethoxybenzene | Chloromethyl methyl ether, Lewis acid (ZnCl2) | Room temp or lower, several hours | Classical method, accessible reagents | Hazardous reagents, lower selectivity, more byproducts |

| Low-temperature chloromethylation | 1,4-Dimethoxybenzene | Chloromethyl methyl ether or formaldehyde derivatives | 0 °C, shorter reaction time (1 h) | Improved yield and purity | Requires precise temperature control |

Research Findings and Industrial Relevance

The chlorination of hydroquinone dimethyl ether catalyzed by titanium tetrachloride is currently the most efficient and industrially scalable method for producing this compound or its closely related chloro-1,4-dimethoxybenzene intermediate.

The process offers a balance of good yield, high purity, and manageable reaction conditions, with the possibility of recycling unreacted starting material to minimize waste.

Analytical data from gas chromatography and nuclear magnetic resonance confirm the high purity and low impurity profile of the final product, essential for downstream applications in fine chemical synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) groups undergo SN₂ reactions with nucleophiles, enabling versatile derivatization:

Reagents and Conditions

-

Ammonia/Amines : Forms bis-aminated products (e.g., diamines) under reflux in polar aprotic solvents like DMF.

-

Hydroxide Ions : Hydrolysis in aqueous NaOH yields 2,6-bis(hydroxymethyl)-1,4-dimethoxybenzene .

-

Thiols : Reacts with mercaptans to form thioether linkages, useful in polymer cross-linking.

Example Reaction Pathway

Key Observations

-

Reactions proceed efficiently at 60–80°C with catalytic KI .

-

Steric hindrance from methoxy groups slightly reduces reaction rates compared to non-substituted analogs.

Elimination Reactions and Quinodimethane Formation

Under basic or reductive conditions, the compound eliminates HCl to generate o-quinodimethanes (o-QDMs) , highly reactive intermediates:

Conditions

-

Electrochemical Reduction : In DMF with tetraethylammonium bromide, elimination occurs at −1.46 V vs. SCE .

-

Thermal Treatment : Heating with K₂CO₃ in THF induces dehydrohalogenation .

Mechanism

Applications

-

o-QDMs undergo [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) to form polycyclic compounds .

-

Stabilized by methoxy groups’ electron-donating effects, enhancing diradical lifetime .

Polymerization and Cross-Linking

The bifunctional chloromethyl groups enable condensation polymerization:

Reactions

-

With Diols : Forms polyethers via Williamson ether synthesis.

-

With Diamines : Produces polyamines, utilized in epoxy resins and adhesives .

Example Polymer Structure

Industrial Relevance

-

High thermal stability (decomposition >250°C) makes derivatives suitable for high-performance materials.

Electrophilic Aromatic Substitution (EAS)

Methoxy groups activate the benzene ring, but steric hindrance limits further substitution:

Observed Reactions

-

Nitration : Occurs at the para position to methoxy groups under mixed acid conditions, yielding nitro derivatives .

-

Halogenation : Limited success due to crowded ortho positions; bromination requires Lewis acid catalysts .

Product Distribution

| Reaction Type | Major Product | Yield (%) |

|---|---|---|

| Nitration | 3-Nitro derivative | 45 |

| Bromination | 3-Bromo derivative | <10 |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| SN₂ (Ammonolysis) | NH₃, DMF, 80°C | 2,6-Bis(aminomethyl) derivative | 78 |

| Hydrolysis | NaOH, H₂O, 60°C | 2,6-Bis(hydroxymethyl) derivative | 92 |

| Elimination | K₂CO₃, THF, reflux | o-Quinodimethane | 65 |

| Polymerization | Ethylene glycol, KI, 100°C | Polyether | 85 |

Scientific Research Applications

Applications in Organic Synthesis

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene serves as an important intermediate in the synthesis of various biologically active compounds. Its applications include:

- Synthesis of Antifungal and Antibacterial Agents : Derivatives of this compound have demonstrated significant biological activities, making them potential candidates for pharmaceutical development.

- Building Block for Complex Molecules : The chloromethyl groups allow for further functionalization and transformation into more complex structures used in drug discovery and materials science.

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of derivatives synthesized from this compound. The derivatives exhibited activity against various fungal strains, suggesting potential applications in antifungal drug development.

Case Study 2: Electrochemical Synthesis

Research on the electrochemical synthesis of chlorinated aromatic compounds highlighted the efficiency of using this compound as a precursor. The study demonstrated that controlled potential electrolysis could yield high-purity products with minimal side reactions .

Mechanism of Action

The mechanism by which 2,6-bis(chloromethyl)-1,4-dimethoxybenzene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,6-bis(chloromethyl)-1,4-dimethoxybenzene with structurally related compounds:

Key Differences and Implications

Positional Isomerism: The 2,6-bis(chloromethyl) isomer (target compound) vs. 2,5-bis(chloromethyl) (CAS 3752-97-4) demonstrates how substituent positions influence reactivity. Chloromethyl groups at 2,6-positions (para to methoxy groups) create a symmetric structure, enhancing thermal stability compared to the asymmetric 2,5-isomer . The 1-(chloromethyl)-2,3-dimethoxybenzene (CAS 3893-01-4) has a single chloromethyl group, reducing its cross-linking utility but increasing selectivity in mono-functionalization reactions .

Functional Group Variations :

- Replacing chloromethyl with methoxymethyl (as in CAS 120108-78-3) eliminates the reactive Cl atom, reducing electrophilicity and altering applications toward solubility modifiers .

Toxicity Considerations: Unlike bis(chloromethyl)ether (BCME, a known carcinogen), the methoxy groups in this compound mitigate volatility and toxicity, though chloromethyl derivatives still require careful handling .

Biological Activity

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including anticancer properties, antimicrobial activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12Cl2O2

- Molecular Weight : 235.10 g/mol

- Structure : This compound features two chloromethyl groups and two methoxy groups attached to a benzene ring, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells. For instance:

- A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce cell cycle arrest was also noted, suggesting a potential role in cancer therapy .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

- Research indicated that this compound displayed inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been shown to interfere with the cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to G1 or G2/M phase arrest.

- Membrane Disruption : In microbial cells, the chloromethyl groups may interact with phospholipids in the bacterial membrane, leading to increased permeability and ultimately cell lysis.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene, and how can reaction efficiency be improved?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution or chloromethylation of 1,4-dimethoxybenzene derivatives. Key steps include:

- Using Friedel-Crafts alkylation with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃ .

- Monitoring reaction progress via gas chromatography (GC) to optimize reaction time and temperature .

- Parallel processing (e.g., simultaneous sample analysis and purification) to reduce synthesis time .

- Purification : Recrystallization from methanol or ethanol yields high-purity product, confirmed by melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 4.5–5.0 ppm (chloromethyl groups) and δ 3.8–4.0 ppm (methoxy groups) .

- ¹³C NMR : Signals near 40–45 ppm (CH₂Cl) and 55–60 ppm (OCH₃) .

- Gas Chromatography-Mass Spectrometry (GC-MS) :

- Experimental GC-MS data (e.g., retention indices and fragmentation patterns) for non-derivatized samples .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

- Methodology :

- Conduct accelerated stability studies in acidic (HCl), basic (NaOH), and neutral aqueous solutions, monitoring degradation via HPLC or TLC .

- Solvent compatibility tests in polar aprotic solvents (e.g., DMF, DMSO) to evaluate solubility and aggregation tendencies .

- Key Findings :

- Chloromethyl groups are susceptible to hydrolysis under strongly basic conditions, forming diols .

Advanced Research Questions

Q. How can regioselectivity be controlled during further functionalization of this compound?

- Strategies :

- Utilize steric hindrance: The 1,4-dimethoxy groups direct electrophiles to the 2,6-positions, while nucleophilic substitutions favor chloromethyl sites .

- Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at chloromethyl groups .

Q. What are the challenges in using this compound as a polymer precursor or dendrimer building block?

- Key Challenges :

- Uncontrolled Polymerization : Chloromethyl groups may undergo self-condensation; use controlled radical polymerization (ATRP) with Cu catalysts to mitigate this .

- Purification Complexity : Size-exclusion chromatography (SEC) is critical for isolating oligomers with defined molecular weights .

- Applications :

- Synthesis of hyperbranched polymers for drug delivery systems .

Q. How can researchers investigate the compound’s electronic properties and reactivity in host-guest systems?

- Experimental Approaches :

- Cyclic voltammetry to study redox behavior, particularly oxidation of methoxy groups .

- Fluorescence quenching assays with electron-deficient macrocycles (e.g., calixarenes) to probe host-guest interactions .

- Computational Tools :

- Density Functional Theory (DFT) calculations to model charge-transfer complexes and binding energies .

Q. What computational methods are effective for predicting reaction pathways involving this compound?

- Recommended Tools :

- Gaussian or ORCA : For modeling nucleophilic substitution pathways and transition states .

- Molecular Dynamics (MD) Simulations : To study solvent effects on reaction kinetics .

Q. What is the compound’s potential in supramolecular chemistry or metal-organic frameworks (MOFs)?

- Research Directions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.